Cyclopropyl(2-hydroxy-5-(tert-pentyl)phenyl)methanone
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Overview
Description
Cyclopropyl(2-hydroxy-5-(tert-pentyl)phenyl)methanone is an organic compound with the molecular formula C15H20O2 It features a cyclopropyl group attached to a phenyl ring, which is further substituted with a hydroxy group and a tert-pentyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropyl(2-hydroxy-5-(tert-pentyl)phenyl)methanone typically involves the cyclopropanation of a suitable precursor, followed by functional group modifications. One common method involves the reaction of cyclopropylcarbinol with 2-hydroxy-5-(tert-pentyl)benzaldehyde under acidic conditions to form the desired methanone. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, at elevated temperatures to facilitate the formation of the cyclopropyl ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography and recrystallization, is also common to achieve the desired quality standards .
Chemical Reactions Analysis
Types of Reactions
Cyclopropyl(2-hydroxy-5-(tert-pentyl)phenyl)methanone can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The tert-pentyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions often involve the use of alkyl halides or aryl halides in the presence of a strong base, such as sodium hydride (NaH).
Major Products Formed
Oxidation: Formation of cyclopropyl(2-oxo-5-(tert-pentyl)phenyl)methanone or cyclopropyl(2-carboxy-5-(tert-pentyl)phenyl)methanone.
Reduction: Formation of cyclopropyl(2-hydroxy-5-(tert-pentyl)phenyl)methanol.
Substitution: Formation of various substituted cyclopropyl(2-hydroxy-5-(tert-pentyl)phenyl)methanones.
Scientific Research Applications
Cyclopropyl(2-hydroxy-5-(tert-pentyl)phenyl)methanone has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Cyclopropyl(2-hydroxy-5-(tert-pentyl)phenyl)methanone involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the cyclopropyl and tert-pentyl groups can influence the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Cyclopropyl(2-hydroxy-5-(tert-butyl)phenyl)methanone
- Cyclopropyl(2-hydroxy-5-(tert-amyl)phenyl)methanone
- Cyclopropyl(2-hydroxy-5-(tert-hexyl)phenyl)methanone
Uniqueness
Cyclopropyl(2-hydroxy-5-(tert-pentyl)phenyl)methanone is unique due to the specific combination of its functional groups and the steric effects of the tert-pentyl group. This combination can result in distinct reactivity and selectivity compared to similar compounds, making it a valuable tool for various research applications .
Biological Activity
Cyclopropyl(2-hydroxy-5-(tert-pentyl)phenyl)methanone is a compound of interest due to its potential biological activities, particularly in pharmacology. This article delves into its synthesis, biological mechanisms, and various studies that highlight its activity across different biological systems.
1. Chemical Structure and Synthesis
The compound is characterized by a cyclopropyl group attached to a phenolic structure, specifically 2-hydroxy-5-(tert-pentyl)phenyl. The synthesis typically involves the reaction of appropriate phenolic precursors with cyclopropylmethanones, employing various organic synthesis techniques such as cyclization and functional group modifications.
2.1 Antimicrobial Activity
Recent studies have demonstrated that compounds with similar structural frameworks exhibit significant antimicrobial properties. For instance, derivatives of cyclopropylmethanamines have shown selective agonism at the 5-HT(2C) receptor, which is linked to various physiological effects including antimicrobial activity .
Table 1: Antimicrobial Efficacy of Related Compounds
Compound | MIC (μM) | Target Pathogen |
---|---|---|
Cyclopropylmethanamine | 0.046 | MRSA |
1,2,4-Triazole derivatives | 0.68 | Staphylococcus aureus |
Quinolone-triazole hybrids | 3.11 | Pseudomonas aeruginosa |
2.2 Anticancer Properties
Cyclopropyl derivatives have been investigated for their anticancer potential. Studies indicate that compounds with similar structures can inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest. For example, certain cyclized thiadiazoles showed promising antiapoptotic activity in renal ischemia models .
Table 2: Anticancer Activity of Cyclopropyl Derivatives
Compound | IC50 (nM) | Mechanism of Action |
---|---|---|
Cyclopropyl derivative A | 50 | Caspase-3 inhibition |
Cyclopropyl derivative B | 75 | Cell cycle arrest |
Cyclopropyl derivative C | 30 | Induction of apoptosis |
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Agonism : As a selective agonist for the 5-HT(2C) receptor, it may modulate neurotransmitter release and influence pain pathways, contributing to its analgesic properties.
- Cell Cycle Modulation : Similar compounds have been shown to disrupt the cell cycle in cancer cells, leading to increased apoptosis.
- Antioxidative Effects : Certain derivatives exhibit antioxidative properties that can protect cells from oxidative stress, a contributor to cancer progression.
4.1 Study on Antimicrobial Properties
In a study evaluating the efficacy of cyclopropyl derivatives against various pathogens, it was found that certain compounds significantly inhibited growth in MRSA strains compared to standard treatments like vancomycin .
4.2 Investigation into Anticancer Effects
A detailed investigation into the anticancer effects of cyclopropyl derivatives demonstrated their ability to induce apoptosis in renal cancer cell lines through caspase pathway activation .
Properties
Molecular Formula |
C15H20O2 |
---|---|
Molecular Weight |
232.32 g/mol |
IUPAC Name |
cyclopropyl-[2-hydroxy-5-(2-methylbutan-2-yl)phenyl]methanone |
InChI |
InChI=1S/C15H20O2/c1-4-15(2,3)11-7-8-13(16)12(9-11)14(17)10-5-6-10/h7-10,16H,4-6H2,1-3H3 |
InChI Key |
BSLPQNXCHXDIMD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)C1=CC(=C(C=C1)O)C(=O)C2CC2 |
Origin of Product |
United States |
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